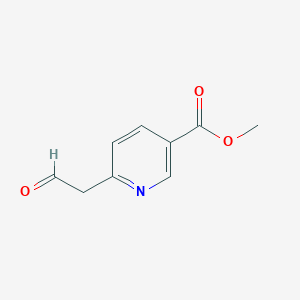

Methyl 6-(2-oxoethyl)nicotinate

Description

Significance of Nicotinate (B505614) Derivatives in Chemical Synthesis and Theoretical Studies

Nicotinate derivatives are highly valued as building blocks in organic synthesis. nih.gov The inherent reactivity of the pyridine (B92270) ring, coupled with the ester functionality, allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures. acs.orgthieme-connect.com The esterification of nicotinic acid to form compounds like methyl nicotinate is a common first step in more elaborate synthetic sequences. researchgate.net

The theoretical investigation of pyridine derivatives through computational methods, such as density functional theory (DFT), provides valuable insights into their electronic properties and reactivity. tandfonline.comtandfonline.com These studies are crucial for understanding reaction mechanisms and for the rational design of new molecules with specific functions, including applications in materials science as high-energy materials. tandfonline.comrsc.org

In the field of medicinal chemistry, the nicotinate scaffold is a recurring feature in many FDA-approved drugs. nih.gov These compounds have been shown to possess a variety of pharmacological effects, including anti-inflammatory and antibacterial properties. researchgate.netnih.gov Consequently, the synthesis of novel nicotinate derivatives remains a vibrant area of research aimed at the discovery of new and improved therapeutic agents. chemistryjournal.netnih.gov

Rationale for Academic Investigation of Methyl 6-(2-oxoethyl)nicotinate Structure and Reactivity

While specific research literature on Methyl 6-(2-oxoethyl)nicotinate is not abundant, the scientific interest in this molecule can be logically inferred from the well-established chemistry of its constituent parts. The introduction of a 2-oxoethyl substituent at the 6-position of the methyl nicotinate framework presents several intriguing avenues for investigation.

The primary rationale for studying this compound lies in the enhanced reactivity conferred by the aldehyde/ketone functionality of the 2-oxoethyl group. This reactive site provides a handle for a plethora of subsequent chemical transformations, allowing for the synthesis of a new family of derivatives with potentially novel properties. The exploration of such functionalized pyridines is a cornerstone of modern drug discovery. lifechemicals.comnih.gov

Furthermore, the presence of the 2-oxoethyl moiety is expected to significantly influence the molecule's biological activity profile. By introducing new points of interaction with biological macromolecules, this functional group could lead to the discovery of compounds with unique pharmacological effects. A fundamental strategy in medicinal chemistry involves the systematic modification of a parent structure to understand structure-activity relationships (SAR). Comparing the biological and chemical properties of Methyl 6-(2-oxoethyl)nicotinate to its simpler analog, methyl 6-methylnicotinate (B8608588), would provide valuable data for such SAR studies.

The synthesis of related compounds, such as methyl 6-methylnicotinate, typically involves the oxidation of a suitable precursor, like 2-methyl-5-ethylpyridine, followed by esterification. environmentclearance.nic.ingoogle.comgoogle.com It is anticipated that the synthesis of Methyl 6-(2-oxoethyl)nicotinate would necessitate a more complex, multi-step synthetic route to construct the 2-oxoethyl side chain.

Overview of Research Trajectories in Pyridine-Based Compounds

The scientific landscape of pyridine chemistry is driven by several key research ambitions. A predominant trajectory is the relentless pursuit of new therapeutic agents. nih.govresearchgate.net The chemical tractability of the pyridine core allows for the generation of extensive compound libraries for screening against a multitude of diseases, including cancer and infectious diseases. nih.gov

Another significant area of focus is the application of pyridine derivatives in catalysis. As ligands for transition metals, they play a crucial role in directing the outcome of a vast number of chemical reactions. The development of novel pyridine-based ligands is central to advancing the efficiency and selectivity of catalytic processes.

In the realm of materials science, pyridine-containing molecules are being investigated for their utility in electronic devices and as components of advanced materials. tandfonline.comrsc.org The agrochemical industry also heavily relies on pyridine-based compounds for the development of effective and environmentally benign herbicides and pesticides.

Underpinning all these research endeavors is the continuous innovation in synthetic methodologies for the selective functionalization of the pyridine ring, which expands the chemical space available for exploration. acs.orgthieme-connect.comacs.org

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

methyl 6-(2-oxoethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-2-3-8(4-5-11)10-6-7/h2-3,5-6H,4H2,1H3 |

InChI Key |

MPIPNKDDDUVIIX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 6 2 Oxoethyl Nicotinate

Direct Synthesis Approaches to Methyl 6-(2-oxoethyl)nicotinate

Direct synthesis primarily involves the formation of the methyl ester from a corresponding carboxylic acid precursor.

Esterification Reactions of 6-(2-oxoethyl)nicotinic Acid Precursors

The classical approach to synthesizing methyl nicotinate (B505614) and its derivatives is through the esterification of the corresponding nicotinic acid. chemicalbook.com This typically involves reacting the nicotinic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comresearchgate.net For instance, 6-methylnicotinic acid can be refluxed in methanol (B129727) saturated with gaseous hydrogen chloride to yield methyl 6-methylnicotinate (B8608588). prepchem.com The reaction mixture is then evaporated, and the residue is treated with a saturated aqueous sodium bicarbonate solution before extraction with chloroform. prepchem.com

Similarly, the esterification of nicotinic acid with a water-immiscible monohydroxy aliphatic alcohol with a boiling point above 135°C can be achieved by heating the mixture at its reflux temperature without an extraneous catalyst. google.com The removal of water as it forms drives the reaction to completion. google.com

Optimization of Reaction Conditions and Catalytic Systems for Nicotinate Ester Formation

The efficiency of nicotinate ester formation is highly dependent on the reaction conditions and the catalytic system employed. Traditional methods often utilize strong acid catalysts like sulfuric acid or p-toluene sulfonic acid, but these can necessitate high temperatures and long reaction times. chemicalbook.comchempoint.com

To enhance reaction rates and yields, various catalytic systems have been explored. Organometallic catalysts, such as Tyzor® titanates, act as Lewis acids to increase the reactivity of the substrate, leading to faster synthesis and higher yields under milder conditions. chempoint.com These catalysts offer a safer and more environmentally friendly alternative to strong acids. chempoint.com

Solid acid catalysts, like MoO3/SiO2, have also been successfully used for the synthesis of methyl nicotinate from nicotinic acid. orientjchem.org This bifunctional catalyst demonstrates considerable activity, providing a heterogeneous catalytic system that simplifies product purification. orientjchem.org

Furthermore, factorial design experiments can be employed to optimize reaction parameters such as temperature, catalyst concentration, and reactant ratios to significantly improve conversion rates. rsc.organgolaonline.netresearchgate.net For example, in the synthesis of aroma esters, optimizing these factors led to a substantial increase in isolated yield. rsc.org

Indirect Synthetic Routes to the 6-(2-oxoethyl)nicotinate Moiety

Indirect routes offer alternative strategies by constructing the pyridine (B92270) ring with the desired functionalities already in place or by modifying a pre-existing nicotinate ester.

Strategies for Functionalizing the C-6 Position of Nicotinate Esters with an Aldehyde Equivalent

Functionalization at the C-6 position of a nicotinate ester is a key strategy. One approach involves the oxidation of a precursor like 2-methyl-5-ethylpyridine to form 6-methylnicotinic acid, which can then be esterified. environmentclearance.nic.ingoogle.com Nitric acid is a common oxidizing agent for this transformation. environmentclearance.nic.ingoogle.com

Another method involves the condensation of N-vinylpyrrolidone with ethyl nicotinate in the presence of a base like sodium methoxide (B1231860) to synthesize myosmine, which can be further transformed. mdpi.com

Construction of the Pyridine Ring System Bearing the Oxoethyl and Ester Groups

The synthesis of the pyridine ring itself is a fundamental aspect of creating these compounds. Common methods include the condensation of carbonyl compounds and cycloaddition reactions. baranlab.org For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. youtube.com Modifications to this method allow for the synthesis of asymmetrical pyridines. baranlab.org

Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a convergent and atom-efficient pathway to substituted pyridines. acsgcipr.org Various catalysts, including those based on ruthenium and rhodium, have been developed for these transformations. acsgcipr.org

Advanced Synthetic Techniques in Nicotinate Chemistry

Modern synthetic chemistry offers a range of advanced techniques applicable to the synthesis of nicotinate derivatives. These include one-pot multi-reaction sequences that combine several steps, such as Wittig and aza-Wittig reactions followed by electrocyclization, to rapidly generate polysubstituted pyridines. organic-chemistry.org

Photochemical methods, such as the visible-light-enabled biomimetic aza-6π electrocyclization, provide mild and efficient routes to diverse pyridines. organic-chemistry.org Furthermore, enzymatic approaches are gaining traction for their potential in sustainable and efficient synthesis of nicotinic acid and its derivatives. nih.gov

Biocatalytic Transformations and Enzymatic Synthesis of Nicotinate Derivatives

The application of biocatalysis in the synthesis of nicotinic acid and its derivatives represents a significant advancement towards greener and more efficient chemical manufacturing. nih.govfrontiersin.org Enzymes, with their high selectivity and ability to function under mild conditions, offer a compelling alternative to traditional chemical methods.

Biocatalyst-mediated processes have been successfully employed for the production of nicotinic acid, a precursor to many nicotinate esters. nih.govfrontiersin.org Notably, nitrilases have been a key focus of research, demonstrating the capacity to hydrolyze 3-cyanopyridine (B1664610) directly to nicotinic acid. nih.govconsensus.app For instance, recombinant nitrilase from P. putida has been used to achieve high-density production of nicotinic acid. nih.govconsensus.app

While direct enzymatic synthesis of Methyl 6-(2-oxoethyl)nicotinate has not been documented, one can envision a potential biocatalytic route. This could involve the enzymatic esterification of a hypothetical "6-(2-oxoethyl)nicotinic acid" precursor using a suitable lipase. Lipases, such as Novozym® 435 from Candida antarctica, have been effectively used in the synthesis of other nicotinamide (B372718) derivatives from methyl nicotinate, showcasing their versatility in handling pyridine-based substrates.

Table 1: Examples of Biocatalytic Transformations in Nicotinate Chemistry

| Enzyme Type | Substrate Example | Product Example | Reference |

| Nitrilase | 3-Cyanopyridine | Nicotinic Acid | nih.govconsensus.app |

| Lipase | Methyl Nicotinate & Amines | Nicotinamide Derivatives |

It is important to note that the presence of the ketone functionality in the 2-oxoethyl side chain might influence enzyme activity and selectivity. Further research would be required to identify or engineer an enzyme capable of efficiently processing a substrate with this specific functional group.

Continuous-Flow Synthesis Applications for Enhanced Reaction Efficiency

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.orgnih.govrsc.org In the context of nicotinate derivatives, continuous-flow systems have been successfully applied to increase reaction efficiency.

For example, the synthesis of nicotinamide derivatives has been achieved with high yields and significantly reduced reaction times using continuous-flow microreactors. In these systems, a solution of a methyl nicotinate derivative and an amine is passed through a heated column packed with an immobilized enzyme, such as Novozym® 435.

While a specific continuous-flow synthesis for Methyl 6-(2-oxoethyl)nicotinate is not described in the literature, a similar approach could theoretically be applied. A possible setup would involve the continuous feeding of a precursor, such as a protected form of 6-(2-oxoethyl)nicotinic acid and methanol, through a reactor containing an immobilized acid catalyst to facilitate esterification. Alternatively, a flow process for the oxidation of a precursor like Methyl 6-(2-hydroxyethyl)nicotinate could be envisioned. The development of such a process would require careful optimization of reaction conditions, including temperature, flow rate, and catalyst choice, to maximize yield and minimize byproduct formation. The synthesis of other ketone-containing compounds has been successfully demonstrated in continuous-flow systems, suggesting the feasibility of this approach. rsc.orgnih.gov

Derivatization and Chemical Transformations of Methyl 6-(2-oxoethyl)nicotinate

The chemical reactivity of Methyl 6-(2-oxoethyl)nicotinate would be dictated by its three primary functional groups: the methyl ester, the 2-oxoethyl side chain, and the pyridine ring.

Reactions Involving the Methyl Ester Functionality

The methyl ester group is a versatile handle for further chemical modification. Key reactions would include:

Hydrolysis: Treatment with aqueous acid or base would hydrolyze the ester to the corresponding carboxylic acid, "6-(2-oxoethyl)nicotinic acid." This carboxylic acid could then be a substrate for further reactions, such as amide bond formation.

Transesterification: Reaction with a different alcohol in the presence of a suitable catalyst would allow for the synthesis of other esters of 6-(2-oxoethyl)nicotinic acid.

Aminolysis: Direct reaction with amines, potentially under elevated temperatures or with catalytic activation, could yield the corresponding amides. This is a common transformation for nicotinate esters.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester to the corresponding primary alcohol, yielding "6-(2-hydroxyethyl)nicotinic alcohol." It is important to note that the ketone on the side chain would also be susceptible to reduction under these conditions.

Chemical Modifications and Reactivity of the 2-Oxoethyl Side Chain

The 2-oxoethyl side chain, containing a ketone, offers a rich platform for a variety of chemical transformations:

Reduction: Selective reduction of the ketone to a secondary alcohol, yielding Methyl 6-(2-hydroxyethyl)nicotinate, could be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). This would leave the methyl ester group intact.

Oxidation: While the side chain already contains a ketone, further oxidation is unlikely without cleaving the C-C bond.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This could include Grignard reagents, organolithium compounds, and cyanide, leading to the formation of tertiary alcohols or cyanohydrins, respectively.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) could be used to convert the ketone into an alkene, allowing for the extension of the side chain.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds in the presence of a base could be used to form new carbon-carbon bonds at the α-position to the carbonyl group.

Functionalization of the Pyridine Nucleus in Methyl 6-(2-oxoethyl)nicotinate

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the ester and the pyridine nitrogen, electrophilic substitution would be difficult and would likely occur at the positions meta to the nitrogen (C4 and C5).

Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. However, in the absence of such a group, these reactions are generally challenging.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This would alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

C-H Functionalization: Modern methods for direct C-H functionalization of pyridines could potentially be applied to introduce new substituents onto the ring, although the regioselectivity would need to be carefully controlled.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Methyl 6 2 Oxoethyl Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon atoms in the Methyl 6-(2-oxoethyl)nicotinate molecule.

High-Resolution Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For Methyl 6-(2-oxoethyl)nicotinate, the spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the two protons of the ethyl side chain, the aldehyde proton, and the three protons of the methyl ester. The electron-withdrawing nature of the ester and aldehyde functionalities significantly influences the chemical shifts of the nearby protons, shifting them downfield.

Predicted ¹H NMR data are summarized in the table below. The chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference, multiplicities describe the splitting pattern of the signal, and coupling constants (J), given in Hertz (Hz), quantify the interaction between neighboring protons.

Predicted ¹H NMR Data for Methyl 6-(2-oxoethyl)nicotinate Predicted in CDCl₃ at 400 MHz. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H2 | 9.15 - 9.25 | d | ~2.3 | 1H |

| H4 | 8.30 - 8.40 | dd | ~8.1, 2.3 | 1H |

| H5 | 7.50 - 7.60 | d | ~8.1 | 1H |

| -OCH₃ | 3.90 - 4.00 | s | - | 3H |

| -CH₂CHO | 4.05 - 4.15 | d | ~2.5 | 2H |

Key: s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

A proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. libretexts.org The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum for Methyl 6-(2-oxoethyl)nicotinate would be characterized by two signals in the carbonyl region (one for the ester and one for the aldehyde), four signals for the pyridine ring carbons (two quaternary, two with attached protons), and three signals for the aliphatic carbons. libretexts.org

Predicted ¹³C NMR Data for Methyl 6-(2-oxoethyl)nicotinate Predicted in CDCl₃ at 100 MHz. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 152.0 - 153.0 |

| C3 | 128.0 - 129.0 |

| C4 | 137.5 - 138.5 |

| C5 | 124.0 - 125.0 |

| C6 | 158.0 - 159.0 |

| -COOCH₃ | 164.5 - 165.5 |

| -OCH₃ | 52.5 - 53.5 |

| -CH₂CHO | 48.0 - 49.0 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Key correlations would be observed between the adjacent pyridine ring protons (H4 with H5) and, crucially, between the methylene (B1212753) protons (-CH₂-) and the aldehyde proton (-CHO) of the side chain, confirming the -CH₂CHO fragment. tcichemicals.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link the proton signals to their respective carbon signals as assigned in the tables above (e.g., H4 to C4, H5 to C5, the -OCH₃ protons to the methoxy (B1213986) carbon, etc.), confirming which carbons are protonated. tcichemicals.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the complete molecular framework by showing correlations between protons and carbons over two or three bonds. For Methyl 6-(2-oxoethyl)nicotinate, critical HMBC correlations would include:

The aldehyde proton (-CHO) correlating to the methylene carbon (-CH₂) and to the C6 of the pyridine ring.

The methylene protons (-CH₂CHO) correlating to the aldehyde carbonyl carbon, C6, and C5.

The H2 proton correlating to C3, C4, and C6.

The methyl ester protons (-OCH₃) correlating to the ester carbonyl carbon (-COOCH₃). These correlations would unambiguously connect the oxoethyl group to position 6 and the methyl ester to position 3 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A key NOESY correlation would be expected between the side-chain methylene protons (-CH₂CHO) and the H5 proton on the pyridine ring, confirming their spatial proximity and further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the parent ion. For Methyl 6-(2-oxoethyl)nicotinate, with a molecular formula of C₉H₉NO₃, the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value to unequivocally confirm the molecular formula. ijpsm.comnih.gov

Predicted HRMS Data for Methyl 6-(2-oxoethyl)nicotinate

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₉H₁₀NO₃⁺ | 180.06552 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion (or a specific adduct like [M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. wikipedia.org The fragmentation pattern for Methyl 6-(2-oxoethyl)nicotinate would be expected to show characteristic losses related to its functional groups. libretexts.orgmiamioh.edu

Key fragmentation pathways would likely involve:

Loss of a methoxy radical (•OCH₃) from the ester group.

Loss of methanol (B129727) (CH₃OH) via rearrangement.

Loss of the entire methoxycarbonyl group (•COOCH₃) .

Cleavage of the C-C bond in the side chain, leading to the loss of the formyl group (CHO) or the entire CH₂CHO fragment.

Decarbonylation (loss of CO) from the aldehyde group.

These fragmentation patterns provide corroborative evidence for the presence and connectivity of the functional groups predicted by NMR spectroscopy.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. nih.gov The resulting IR spectrum is a unique fingerprint of the molecule, showing absorption bands that are characteristic of its structure. wiley.com

For Methyl 6-(2-oxoethyl)nicotinate, the IR spectrum would be expected to display distinct absorption bands corresponding to its primary functional groups: the pyridine ring, the ester, and the aldehyde (oxo) group. The C=O stretching vibration of the ester carbonyl is typically strong and appears in a different region from the aldehyde carbonyl, allowing for their distinction. The aromatic C=C and C=N stretching vibrations confirm the presence of the pyridine ring, while C-H stretching and bending vibrations indicate the alkyl portions of the molecule.

The precise positions of these bands can be influenced by the electronic environment within the molecule, such as conjugation. wiley.com Analysis of the spectrum allows for the structural confirmation of Methyl 6-(2-oxoethyl)nicotinate.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Aldehyde (Oxo) | C=O Stretch | 1740-1720 |

| Ester | C=O Stretch | 1750-1735 |

| Ester | C-O Stretch | 1300-1000 |

| Aromatic Ring | C=C and C=N Stretch | 1600-1450 |

| Alkyl | C-H Stretch | 3000-2850 |

| Aromatic | C-H Stretch | 3100-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which induces electronic transitions from a ground state to an excited state. ubbcluj.ro This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems. libretexts.org

The structure of Methyl 6-(2-oxoethyl)nicotinate contains a substituted pyridine ring conjugated with an ester group, which constitutes a significant chromophore. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to absorb UV radiation, leading to characteristic electronic transitions.

The primary transitions anticipated for this compound are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). youtube.com The π → π* transitions, arising from the conjugated aromatic system, are typically of high intensity. The n → π* transitions, resulting from the non-bonding electrons on the nitrogen of the pyridine ring and the oxygen atoms of the carbonyl groups, are generally of lower intensity. nih.gov The resulting UV-Vis spectrum, with its specific wavelength of maximum absorbance (λmax), can be used for quantitative analysis and to gain further insight into the electronic structure of the molecule. libretexts.org

| Electronic Transition | Associated Molecular Orbitals | Expected Absorption Region |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | High-energy UV region, typically below 400 nm. |

| n → π | Promotion of an electron from a non-bonding (n) orbital to a π antibonding orbital. | Lower-energy UV or visible region, typically at longer wavelengths than π → π*. |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. The GC component separates individual components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.

For Methyl 6-(2-oxoethyl)nicotinate, GC-MS analysis would serve to assess its purity by separating it from any volatile impurities or residual solvents from its synthesis. The resulting mass spectrum would provide structural confirmation. A key piece of data is the molecular ion peak (M+), which corresponds to the molecular weight of the compound. Further fragmentation of the molecule in the mass spectrometer produces a unique pattern of fragment ions that can be used to elucidate the structure of the parent molecule. For instance, characteristic fragments for Methyl 6-(2-oxoethyl)nicotinate would likely include the loss of the methoxy group (-OCH₃) from the ester or cleavage at the ethyl chain.

| Expected Ion | Description | Predicted m/z |

| [M]+ | Molecular Ion | 179 |

| [M-31]+ | Loss of the methoxy group (-OCH₃) | 148 |

| [M-59]+ | Loss of the carbomethoxy group (-COOCH₃) | 120 |

| m/z 121 | Pyridinyl-C=O fragment | 121 |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com It is particularly suited for compounds that are non-volatile or thermally unstable, making it an ideal method for the analysis of Methyl 6-(2-oxoethyl)nicotinate. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. rsc.org

A common mode for analyzing nicotinate (B505614) derivatives is reverse-phase HPLC (RP-HPLC), which employs a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.comsielc.com For Methyl 6-(2-oxoethyl)nicotinate, a typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid like formic acid to ensure sharp peak shapes. mdpi.comsielc.com Detection is commonly performed using a UV-Vis detector set at the compound's λmax. By running standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the compound in a sample and the assessment of its purity. nih.gov

| Parameter | Description | Typical Conditions |

| Column | Stationary Phase | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Eluent | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 70:30 v/v) mdpi.com |

| Flow Rate | Speed of mobile phase | 0.5 - 1.0 mL/min mdpi.com |

| Detector | Signal Measurement | UV-Vis Detector set at the compound's λmax |

| Injection Volume | Sample amount | 10-20 µL |

Computational Chemistry and Theoretical Investigations of Methyl 6 2 Oxoethyl Nicotinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies on Optimized Geometries and Conformational Landscapes

No specific DFT studies on the optimized geometries or conformational landscapes of Methyl 6-(2-oxoethyl)nicotinate were found in the available literature. Such studies would typically involve calculations using various functionals and basis sets to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis would identify different low-energy conformers arising from the rotation around single bonds, such as the C-C bond of the oxoethyl side chain.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Properties

There are no published FMO analyses for Methyl 6-(2-oxoethyl)nicotinate. An FMO analysis would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnih.govyoutube.com The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

Specific MEP surface analyses for Methyl 6-(2-oxoethyl)nicotinate are not available. This analysis would generate a color-coded map of the electrostatic potential on the molecule's electron density surface. Red regions would indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions would represent positive potential (electron-poor), indicating sites for nucleophilic attack. This provides a visual representation of the charge distribution and helps in predicting intermolecular interactions.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Intermolecular Interactions

No NBO or NHO analyses for Methyl 6-(2-oxoethyl)nicotinate have been reported. These analyses would provide detailed insights into the electronic structure in terms of localized bonds and lone pairs, deviating from the delocalized picture of molecular orbitals. NBO analysis is particularly useful for quantifying donor-acceptor interactions (delocalizations) between filled and empty orbitals, which are fundamental to understanding hyperconjugation and the nature of intermolecular interactions.

Methyl 6 2 Oxoethyl Nicotinate As a Precursor in Complex Chemical Synthesis

Building Block for the Synthesis of Fused Heterocyclic Ring Systems

The reactivity of the aldehyde and the nicotinate (B505614) functionalities in methyl 6-(2-oxoethyl)nicotinate allows for its use in various cyclization reactions to form fused heterocyclic systems. These systems are of great interest due to their presence in numerous biologically active molecules.

Access to Thieno[2,3-b]pyridines via Cyclization Reactions

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. nih.gov The synthesis of these scaffolds often involves the construction of a thiophene (B33073) ring fused to a pyridine (B92270) core. While direct synthesis from methyl 6-(2-oxoethyl)nicotinate is not explicitly detailed in the provided results, the general strategies for thieno[2,3-b]pyridine (B153569) synthesis often rely on appropriately substituted pyridine precursors.

One common approach involves the Gewald reaction, where a ketone or aldehyde reacts with a cyano-containing active methylene (B1212753) compound and elemental sulfur. In a hypothetical application, the aldehyde group of methyl 6-(2-oxoethyl)nicotinate could react with a compound like 2-cyanoethanethioamide in the presence of a base to initiate the formation of the fused thiophene ring.

Another strategy involves the reaction of a pyridine derivative bearing a leaving group adjacent to a mercapto or protected mercapto group. This allows for an intramolecular nucleophilic substitution to form the thiophene ring. For instance, a derivative of methyl 6-(2-oxoethyl)nicotinate could be transformed into a 2-chloronicotinate derivative, which could then undergo cyclization.

The synthesis of various thieno[2,3-b]pyridines has been accomplished through multi-step sequences starting from different precursors. nih.govmdpi.com For example, the reaction of cyanopyridine-2(1H)-thiones with chloroacetonitrile (B46850) leads to 3-aminothieno[2,3-b]pyridine-2-carbonitriles. researchgate.net These can be further elaborated into more complex fused systems. Although not directly employing methyl 6-(2-oxoethyl)nicotinate, these methods highlight the general principles that could be adapted for its use in synthesizing thieno[2,3-b]pyridine scaffolds.

Synthesis of Pyrazolo[3,4-b]pyridines and Related Scaffolds

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of these structures can be achieved by forming a pyridine ring onto a pre-existing pyrazole (B372694) or by constructing a pyrazole ring onto a pyridine precursor.

In the context of using methyl 6-(2-oxoethyl)nicotinate, the latter approach is more relevant. The aldehyde functionality of this precursor can react with a hydrazine (B178648) derivative to form a hydrazone. Subsequent intramolecular cyclization, potentially involving the ester group or a transformed version of it, could lead to the formation of the fused pyrazole ring.

A common synthetic route to pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. clockss.orgbeilstein-journals.org While this does not directly utilize methyl 6-(2-oxoethyl)nicotinate, it illustrates a key strategy. Alternatively, a pyridine derivative with appropriate functional groups at the 2 and 3 positions can react with hydrazine to form the pyrazolo[3,4-b]pyridine core. nih.gov For example, a 2-chloro-3-formylpyridine derivative can be a suitable precursor. Methyl 6-(2-oxoethyl)nicotinate could potentially be converted into such a precursor through a series of chemical transformations.

Recent methods have also explored one-pot syntheses and the use of catalysts to improve the efficiency of pyrazolo[3,4-b]pyridine formation. nih.gov These advanced strategies could potentially be applied to reactions involving derivatives of methyl 6-(2-oxoethyl)nicotinate.

Formation of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and Pyrido[3',2':4,5]thieno[3,2-d]nih.govclockss.orgnih.govtriazines

The synthesis of more complex, multi-fused heterocyclic systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and their triazine analogues demonstrates the utility of building blocks that can undergo sequential cyclization reactions. researchgate.netresearchgate.net These structures are of interest for their potential as novel therapeutic agents. nih.gov

The general synthetic strategy often begins with a thieno[2,3-b]pyridine core, which is then further annulated to form the pyrimidine (B1678525) or triazine ring. For instance, 3-aminothieno[2,3-b]pyridine derivatives are key intermediates. researchgate.net These can be reacted with various one-carbon synthons to construct the pyrimidine ring. For example, condensation with triethyl orthoformate followed by treatment with an amine or hydrazine can yield the corresponding pyrimidine derivatives. researchgate.net

To form the triazine ring, a common method involves the diazotization of an amino group followed by cyclization. An amino-substituted pyridothienopyrimidine could be diazotized and then cyclized to form the fused triazine ring.

While direct routes starting from methyl 6-(2-oxoethyl)nicotinate are not explicitly described, its conversion to a suitable 3-aminothieno[2,3-b]pyridine derivative would open up access to these complex heterocyclic systems. This would likely involve an initial Gewald-type reaction to form the thieno[2,3-b]pyridine, followed by functional group manipulations to introduce the necessary amino group for the subsequent pyrimidine or triazine ring formation.

Intermediate in the Preparation of Diverse Nicotinate-Based Scaffolds

Beyond its use in constructing fused ring systems, methyl 6-(2-oxoethyl)nicotinate is a valuable intermediate for the synthesis of a variety of nicotinate-based compounds with modified side chains or different substitution patterns on the pyridine ring.

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of methyl 6-(2-oxoethyl)nicotinate makes it an excellent candidate for participation in various MCRs.

For example, in a Hantzsch-type reaction, the aldehyde group could react with a β-ketoester and an enamine or ammonia (B1221849) equivalent to generate a dihydropyridine (B1217469) derivative. This would result in a nicotinate scaffold with a newly formed, substituted dihydropyridine ring.

Another potential MCR application is the Biginelli reaction, where an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) react to form a dihydropyrimidinone. Using methyl 6-(2-oxoethyl)nicotinate in this reaction would lead to a nicotinate derivative bearing a dihydropyrimidinone substituent.

The Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, could also utilize methyl 6-(2-oxoethyl)nicotinate as the aldehyde component. This would generate a complex acyclic peptide-like structure attached to the nicotinate core. The versatility of MCRs provides a rapid and efficient way to generate libraries of diverse nicotinate-based scaffolds for biological screening.

Synthesis of Analogues with Modified Side Chains or Pyridine Substitution Patterns

The chemical handles present in methyl 6-(2-oxoethyl)nicotinate, namely the aldehyde and the ester groups, allow for a wide range of modifications to generate analogues with altered properties.

The aldehyde group can be readily transformed into other functional groups. For instance, reduction with a reducing agent like sodium borohydride (B1222165) would yield the corresponding alcohol, methyl 6-(2-hydroxyethyl)nicotinate. Oxidation would produce the carboxylic acid, which could then be converted into amides or other derivatives. The aldehyde can also participate in olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds and extend the side chain.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a library of amides and esters. This allows for the introduction of a wide range of substituents at this position.

Furthermore, the pyridine ring itself can be modified. While direct electrophilic substitution on the pyridine ring can be challenging, functional groups can be introduced through various strategies. For example, the synthesis of nicotinate derivatives with different substituents on the pyridine ring often starts from appropriately substituted precursors. The development of methods for the synthesis of substituted nicotinates, such as methyl 2,6-bis(trifluoromethyl)nicotinate, highlights the importance of having access to a variety of substituted pyridine building blocks.

Strategic Applications in the Construction of Functional Organic Molecules

Methyl 6-(2-oxoethyl)nicotinate emerges as a pivotal precursor in the intricate field of complex chemical synthesis. Its unique structural features, namely the reactive aldehyde group and the versatile pyridine core, render it an invaluable building block for the assembly of a diverse array of functional organic molecules. Researchers have strategically employed this compound in the synthesis of various heterocyclic systems and molecules with potential biological significance.

The aldehyde functionality at the 2-position of the ethyl group serves as a key handle for a multitude of chemical transformations. It readily participates in reactions such as condensations, cyclizations, and multicomponent reactions, allowing for the efficient construction of elaborate molecular architectures. The pyridine ring, with its inherent electronic properties and potential for substitution, further enhances the synthetic utility of the molecule.

A notable application of methyl 6-(2-oxoethyl)nicotinate lies in its use as a starting material for the synthesis of fused heterocyclic compounds. For instance, it can undergo intramolecular cyclization reactions to form various bicyclic and polycyclic systems containing the pyridine motif. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceutical agents.

The strategic importance of methyl 6-(2-oxoethyl)nicotinate is further underscored by its role in the synthesis of substituted pyridines. The existing functional groups can be chemically manipulated to introduce a wide range of substituents onto the pyridine ring, thereby enabling the fine-tuning of the molecule's properties for specific applications. This versatility makes it a valuable tool for creating libraries of compounds for drug discovery and materials science research.

One documented synthetic route highlights the utility of a related compound, methyl 6-methylnicotinate (B8608588), in the synthesis of 6-methylnicotine. In this multi-step process, methyl 6-methylnicotinate is first reacted with γ-butyrolactone in the presence of a strong base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This initial condensation is followed by a series of reactions including ring-opening, reduction, halogenation, and amination to ultimately yield the target molecule, 6-methylnicotine. patsnap.com This exemplifies how the core structure of a nicotinate derivative can be strategically elaborated to construct more complex and functionally distinct molecules.

The table below summarizes key aspects of a synthetic application involving a nicotinate derivative, illustrating the strategic approach to building complex molecules.

Table 1: Synthesis of 6-Methylnicotine from a Nicotinate Precursor

| Step | Reactants | Reagents and Conditions | Product |

| 1. Condensation | Methyl 6-methylnicotinate, γ-butyrolactone | NaH, DMF or THF, 0°C to room temperature | Intermediate Compound I |

| 2. Ring-opening and subsequent reactions | Intermediate Compound I | 1. Dilute HCl, then concentrated HCl, 1,4-dioxane, 95°C 2. NaOH to adjust pH to 9 | Intermediate Compound II |

| 3. Reduction | Intermediate Compound II | Sodium borohydride, methanol (B129727), -10°C | Further processed intermediate |

| 4 & 5. Halogenation and Amination | Processed Intermediate | Not specified in detail | 6-Methylnicotine |

| This table is based on a described synthesis of 6-methylnicotine starting from methyl 6-methylnicotinate, a related nicotinate ester. patsnap.com |

The strategic application of methyl 6-(2-oxoethyl)nicotinate and its analogs in organic synthesis provides a powerful platform for the construction of a wide range of functional molecules. The ability to leverage its inherent reactivity and versatile structure continues to drive innovation in the development of novel compounds with diverse applications.

Mechanistic Insights into the Reactivity and Transformations of Methyl 6 2 Oxoethyl Nicotinate

Kinetics and Stereochemistry of Ester Hydrolysis and Transesterification Reactions

The hydrolysis of the methyl ester group in nicotinate (B505614) derivatives is a fundamental transformation, converting the ester into nicotinic acid and the corresponding alcohol. For the parent compound, methyl nicotinate, this hydrolysis is mediated by nonspecific α-naphthylacetate-esterase in biological systems. nih.govdrugbank.com In vitro studies have shown the half-life of methyl nicotinate in the dermis to be between 3 and 10 minutes, highlighting a rapid enzymatic process. drugbank.com

Kinetic studies on the hydrolysis of various nicotinate esters reveal that the reaction generally follows pseudo-first-order kinetics. researchgate.nettandfonline.com The rate of this hydrolysis is significantly dependent on several factors, including pH, buffer species, and temperature. researchgate.nettandfonline.com For instance, the hydrolysis of myristyl nicotinate, a long-chain ester of nicotinic acid, was found to be pH-dependent, with carbonate buffers showing a greater catalytic effect than borate (B1201080) or phosphate (B84403) buffers. researchgate.nettandfonline.com The process adheres to the Arrhenius equation, which describes the relationship between temperature and reaction rate. researchgate.nettandfonline.com For myristyl nicotinate, the activation energy for hydrolysis in a phosphate buffer at pH 9 was determined to be 24.57 kcal/mol. researchgate.nettandfonline.com

Studies on the alkali-catalyzed hydrolysis of methyl nicotinate in various solvent mixtures, such as water-dioxane and aqueous-DMSO, indicate that the reaction rate is influenced by the solvent composition. ijitce.orgzenodo.org An increase in the concentration of the aprotic solvent dioxane leads to a decrease in the hydrolysis rate. ijitce.org This effect can be attributed to changes in the solvation of the transition state.

Interactive Data Table: Kinetic Parameters for the Hydrolysis of Nicotinate Esters (Analogous Compounds)

| Compound | Condition | Kinetic Order | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) |

| Myristyl Nicotinate | pH 9, Phosphate Buffer, 80°C | Pseudo-first-order | Value not specified | 466.5 days (extrapolated to 25°C) | 24.57 kcal/mol |

| Methyl Nicotinate | In vitro, Dermis | Enzymatic | Value not specified | 3-10 minutes | Not applicable |

| Various Nicotinate Esters | Human Serum Albumin (HSA) catalyzed | Pseudo-first-order | Variable | <15 min to >95 hr | Not determined |

Data compiled from analogous compounds to illustrate general kinetic behavior. Specific values for Methyl 6-(2-oxoethyl)nicotinate may vary.

Tautomeric Equilibria and Reactivity of the 2-Oxoethyl Moiety (e.g., Keto-Enol Tautomerism)

The 2-oxoethyl side chain of Methyl 6-(2-oxoethyl)nicotinate possesses α-hydrogens, making it capable of undergoing keto-enol tautomerism. pressbooks.pub This process involves a chemical equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group bonded to a carbon-carbon double bond). fiveable.me These two forms, known as tautomers, are constitutional isomers that readily interconvert. pressbooks.pub

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by both acids and bases. pressbooks.pub

Acid-catalyzed tautomerization proceeds by protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. libretexts.org

Base-catalyzed tautomerization involves the deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. pressbooks.pub

For most simple aldehydes and ketones, the equilibrium strongly favors the more stable keto form. pressbooks.publibretexts.org The preference for the keto tautomer is primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the position of the equilibrium can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and solvent. masterorganicchemistry.com In the case of Methyl 6-(2-oxoethyl)nicotinate, the enol form could potentially be stabilized by conjugation with the pyridine (B92270) ring system. The equilibrium is also solvent-dependent; studies on acetoacetic acid have shown the enol form percentage ranges from under 2% in water to 49% in carbon tetrachloride. masterorganicchemistry.com

Although the enol tautomer may be present in a small concentration at equilibrium, it is often highly reactive. pressbooks.pubyoutube.com The enol form acts as a carbon-centered nucleophile at the α-carbon, participating in reactions with various electrophiles. masterorganicchemistry.comyoutube.com This reactivity is fundamental to many important synthetic transformations of carbonyl compounds.

Interactive Data Table: Tautomeric Forms of the 2-Oxoethyl Moiety

| Tautomeric Form | Structural Representation | Key Functional Groups |

| Keto Form |  | Aldehyde (C=O) |

| Enol Form |  | Alkene (C=C), Alcohol (-OH) |

Nucleophilic and Electrophilic Pathways on the Nicotinate Core

The reactivity of the pyridine ring in Methyl 6-(2-oxoethyl)nicotinate is dictated by the electron-withdrawing nature of the nitrogen heteroatom and the attached ester group. This makes the ring electron-deficient compared to benzene.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution. quimicaorganica.orgwikipedia.orgyoutube.com The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring by introducing a positive charge. wikipedia.orgyoutube.com

When electrophilic substitution does occur, it requires harsh reaction conditions and proceeds with high regioselectivity, favoring attack at the C-3 (meta) position. quimicaorganica.orgquora.com Attack at the C-2, C-4, or C-6 positions would result in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quimicaorganica.org In Methyl 6-(2-oxoethyl)nicotinate, the C-3 and C-5 positions are the most likely sites for electrophilic attack, with the directing effects of the existing substituents influencing the final outcome.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing nitrogen atom (C-2, C-4, and C-6). In the case of Methyl 6-(2-oxoethyl)nicotinate, the presence of the ester group at C-3 does not strongly activate the ring for nucleophilic attack in the same way as groups at the 2, 4, or 6 positions. However, if a suitable leaving group were present at the C-2, C-4, or C-6 positions of a related nicotinate derivative, nucleophilic substitution would be a viable reaction pathway.

Regioselectivity and Chemoselectivity in Cascade and Domino Reactions

Methyl 6-(2-oxoethyl)nicotinate is a multifunctional compound, possessing several reactive sites: the ester, the aldehyde, the α-carbon of the oxoethyl group, and the pyridine ring. This complexity makes it an interesting substrate for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates.

Controlling regioselectivity (which position reacts) and chemoselectivity (which functional group reacts) is the primary challenge in designing such reactions. For example, a reaction initiated by a nucleophile could potentially target the ester carbonyl, the aldehyde carbonyl, or the pyridine ring via an SNAr-type mechanism if a leaving group were present.

One potential cascade could be initiated by an oxa-Michael addition. nih.gov For instance, the reaction of an alcohol with the enol or enolate form of the 2-oxoethyl moiety could be the first step. The resulting intermediate could then undergo further intramolecular or intermolecular reactions. A cascade involving both the side chain and the ring could also be envisioned, perhaps starting with the formation of an enolate that then acts as a nucleophile in an intramolecular cyclization onto the pyridine ring, although this would be a challenging transformation to achieve.

Bifunctional catalysts, which possess both metal and acid sites, are often employed to facilitate cascade reactions by activating different parts of a substrate for sequential transformations. mdpi.com For Methyl 6-(2-oxoethyl)nicotinate, a carefully designed catalytic system could potentially orchestrate a selective sequence of reactions, such as a reduction of the aldehyde followed by an intramolecular cyclization involving the ester.

Photochemical and Radical Reaction Modalities (Exploration of theoretical possibilities)

The structural features of Methyl 6-(2-oxoethyl)nicotinate suggest several potential pathways for photochemical and radical-mediated transformations.

Photochemical Reactions: The first law of photochemistry states that light must be absorbed by a molecule for a photochemical reaction to occur. msu.edu Both the pyridine ring and the carbonyl group of the 2-oxoethyl moiety are chromophores that can absorb UV light.

Reactions of the Carbonyl Group: Upon excitation, the aldehyde in the 2-oxoethyl side chain could undergo classic photochemical reactions such as Norrish Type I (α-cleavage) or Norrish Type II (intramolecular hydrogen abstraction) reactions. Norrish Type I cleavage would generate radical intermediates, while a Type II reaction would require abstraction of a γ-hydrogen, which is not readily available in this molecule's ground-state conformation.

Reactions of the Pyridine Ring: Pyridine derivatives can undergo photochemical functionalization. doi.org Irradiation in the presence of a suitable reagent could lead to the formation of pyridinyl radicals, which can then be trapped by other species to form new C-C bonds. doi.org The regioselectivity of such additions would be a key point of investigation. There are also reports of stereoselective photoreactions where the stereochemistry of the molecule dictates its photolability. mdpi.com

Radical Reactions: The molecule can be a precursor to or a participant in radical reactions.

Radical Generation: Radical precursors could be used to generate a radical on the substrate. For instance, radical decarboxylation methods could theoretically be applied if the ester were converted to a carboxylic acid and then to a species like an N-hydroxyphthalimide (NHPI) ester, which can fragment to form a radical. beilstein-journals.org

Radical Addition: The enol form of the 2-oxoethyl moiety, with its carbon-carbon double bond, could act as a radical acceptor. Alternatively, the pyridine ring itself can undergo radical additions.

Electron Transfer: Photochemically promoted electron transfer is another pathway to initiate radical reactions of esters. libretexts.org This could lead to transformations where an O-acyl group is replaced or undergoes migration. libretexts.org

These potential pathways remain largely theoretical for Methyl 6-(2-oxoethyl)nicotinate itself, but they represent fertile ground for future synthetic exploration based on established principles of photochemical and radical chemistry.

Emerging Research Frontiers and Methodological Advancements in Methyl 6 2 Oxoethyl Nicotinate Chemistry

Innovations in Catalysis for Sustainable Synthesis of Nicotinates

The synthesis of nicotinates, esters of nicotinic acid, is undergoing a green transformation, with a significant shift from traditional chemical methods to more sustainable catalytic processes. nih.govfrontiersin.org Historically, the production of nicotinic acid relied on harsh methods like the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, often requiring high temperatures and pressures, and generating considerable waste. nih.gov

Modern approaches are increasingly focused on biocatalysis and organocatalysis, which offer milder reaction conditions and improved selectivity. nih.govfrontiersin.orgtheearthandi.org Enzymes, such as nitrilases, are being employed for the conversion of 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency and purity. nih.govfrontiersin.org Genetic and enzyme engineering techniques are further enhancing the catalytic efficiency and stability of these biocatalysts. nih.govfrontiersin.org

Organocatalysis, using small organic molecules to catalyze reactions, presents another sustainable pathway. theearthandi.org These catalysts are often inexpensive, readily available, and can be designed for high tunability to meet the specific needs of different reactions. theearthandi.org Cascade catalysis, where multiple catalytic cycles occur in a single reaction vessel, exemplifies an economical and waste-efficient strategy for constructing complex molecular architectures. theearthandi.org

Table 1: Comparison of Traditional and Modern Synthesis Methods for Nicotinic Acid

| Feature | Traditional Chemical Synthesis | Modern Catalytic Synthesis |

| Reagents | Strong oxidizing agents (e.g., nitric acid, potassium permanganate) nih.govgoogle.com | Biocatalysts (e.g., nitrilases), Organocatalysts nih.govfrontiersin.orgtheearthandi.org |

| Conditions | High temperature and pressure nih.gov | Mild temperature and pressure nih.govfrontiersin.org |

| Byproducts | Significant, often hazardous waste nih.gov | Minimal waste, often recyclable catalysts theearthandi.org |

| Efficiency | Variable, with potential for side reactions environmentclearance.nic.in | High, with excellent selectivity nih.govfrontiersin.org |

| Sustainability | Low | High |

Integration with Automated Synthesis and Artificial Intelligence for Reaction Discovery

Development of In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Analysis

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. In-situ spectroscopic techniques are powerful tools that allow chemists to monitor reactions in real-time, providing invaluable insights into reaction mechanisms, the formation of intermediates, and kinetic profiles. youtube.comyoutube.comfrontiersin.org

Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels. youtube.comnih.gov This allows for the continuous collection of spectra, tracking the concentration changes of reactants, intermediates, and products over time. youtube.comyoutube.com For example, in-situ FTIR can be used to monitor the disappearance of a reactant's characteristic peak and the appearance of a product's peak, providing a direct measure of reaction progress. youtube.com

These real-time monitoring capabilities are essential for understanding complex reaction networks and for identifying transient or unstable intermediates that might be missed with traditional offline analysis. youtube.com The data obtained from in-situ spectroscopy is also critical for accurate kinetic analysis, enabling the determination of reaction rates and the elucidation of reaction mechanisms. youtube.com

Advanced Characterization Beyond Standard Spectroscopic Methods

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are workhorses in chemical characterization, the complexity of novel nicotinic acid derivatives often necessitates more advanced analytical methods. researchgate.netmdpi.com

X-ray crystallography, for instance, provides definitive three-dimensional structural information, which is crucial for understanding the precise arrangement of atoms within a molecule and its intermolecular interactions in the solid state. This level of detail is often unattainable with other methods.

For studying dynamic processes and the behavior of molecules in solution, advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), are employed. These methods help to elucidate complex connectivity and spatial relationships between atoms in a molecule.

Furthermore, computational chemistry and molecular modeling are increasingly used to complement experimental data. researchgate.net These theoretical methods can predict spectroscopic properties, geometries, and reactivity, providing a deeper understanding of the structure-property relationships of new compounds.

Predictive Models for Compound Design and Synthetic Route Planning

The ability to predict the properties and synthetic accessibility of a molecule before it is even made is a long-standing goal in chemistry. The advent of powerful computational tools and machine learning is turning this goal into a reality. nih.govmit.edunih.gov

Predictive models, often based on quantitative structure-activity relationship (QSAR) principles, can correlate the structural features of molecules with their biological activities or physical properties. This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis.

The integration of these predictive models into the research workflow has the potential to significantly reduce the time and resources required for the development of new chemical entities, including novel derivatives of Methyl 6-(2-oxoethyl)nicotinate.

Q & A

Basic: What are the optimized synthetic routes for Methyl 6-(2-oxoethyl)nicotinate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves esterification of nicotinic acid derivatives. A common approach includes:

- Step 1: Reacting 6-(2-hydroxyethyl)nicotinic acid with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.

- Step 2: Oxidizing the hydroxyl group to a ketone using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .

- Purification: Flash chromatography (e.g., petroleum ether:ethyl acetate = 1:1) or recrystallization improves purity (>95%) .

Key Optimization Factors:

Basic: Which spectroscopic techniques are critical for characterizing Methyl 6-(2-oxoethyl)nicotinate, and what are diagnostic spectral markers?

Methodological Answer:

- ¹H/¹³C NMR:

- Diagnostic Peaks:

- Ketone (C=O): δ ~200–210 ppm (¹³C).

- Ester (COOCH₃): δ ~3.8–4.0 ppm (¹H, singlet) and δ ~165–170 ppm (¹³C) .

- HPLC: Chiral columns (e.g., AD-H) resolve enantiomers (93–94% ee) using hexane/isopropanol gradients .

- HRMS: Confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 548.2009) .

Advanced: How can researchers resolve contradictions in NMR data for derivatives of Methyl 6-(2-oxoethyl)nicotinate?

Methodological Answer:

Discrepancies often arise from:

- Tautomerism: The α,β-unsaturated ketone may exhibit keto-enol tautomerism, shifting NMR peaks. Use variable-temperature NMR to identify equilibrium states .

- Stereochemical Effects: Allylation reactions produce E/Z isomers (e.g., 6:1 ratio in Pd-catalyzed syntheses). Analyze coupling constants (J = 1.3–1.5 Hz for E isomers) .

- Impurity Peaks: Compare with computational predictions (DFT) or isolate via preparative HPLC .

Case Study:

In Pd(II)-catalyzed allylation, ¹H NMR showed split signals for diastereomers. Assigning peaks required 2D-COSY and NOESY to confirm spatial proximity of allyl and pyridine protons .

Advanced: What mechanistic insights exist for the biological activity of Methyl 6-(2-oxoethyl)nicotinate derivatives?

Methodological Answer:

- Enzyme Inhibition: The ketone group may form Schiff bases with lysine residues in enzymes (e.g., cyclooxygenase-2), disrupting catalytic activity .

- Receptor Modulation: Derivatives with trifluoromethoxy groups act as allosteric modulators of GABAₐ receptors, enhancing Cl⁻ ion flux (EC₅₀ ~10 µM) .

- Antimicrobial Activity: Structure-activity relationship (SAR) studies show that halogen substitution (e.g., Cl at C4) improves bacterial membrane penetration .

Experimental Validation:

- Fluorescence Polarization: Quantifies binding affinity to target proteins (e.g., Kd ~2.5 µM for kinase inhibitors) .

- Molecular Dynamics Simulations: Predict interactions between the ketone group and hydrophobic enzyme pockets .

Advanced: How can computational modeling guide the design of Methyl 6-(2-oxoethyl)nicotinate-based catalysts?

Methodological Answer:

- Density Functional Theory (DFT): Predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The boronic ester group in analogs (e.g., Methyl 6-(dioxaborolanyl)nicotinate) lowers activation energy for C–C bond formation .

- Docking Studies: Identify optimal binding conformations for enzyme inhibition. For example, the trifluoromethoxy group in analogs fits into COX-2’s hydrophobic cleft with ΔG ~-9.8 kcal/mol .

Case Study:

DFT calculations for Pd-catalyzed allylation matched experimental outcomes (93% ee), confirming steric effects from isopropyl groups dictate enantioselectivity .

Basic: What safety protocols are essential when handling Methyl 6-(2-oxoethyl)nicotinate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.